
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a dihydroisoquinoline moiety, which is a partially saturated isoquinoline, and an ethoxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Reduction: The resulting isoquinoline is then partially reduced to form the dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Ethoxyethanone Addition: The final step involves the introduction of the ethoxyethanone group. This can be achieved through an acylation reaction using ethyl chloroacetate in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further saturate the dihydroisoquinoline ring or reduce the carbonyl group to an alcohol using agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, fully saturated isoquinolines.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxyethanone: Features a hydroxy group, leading to different reactivity and applications.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-chloroethanone: Contains a chloro group, which can be used for further substitution reactions.
Uniqueness: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-ethoxyethanone is unique due to its specific combination of the dihydroisoquinoline core and the ethoxyethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-13(15)14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
GMBXYHGEMFFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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